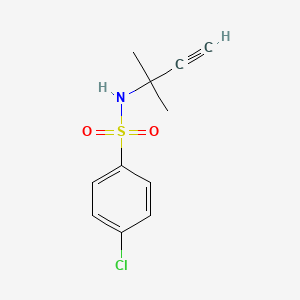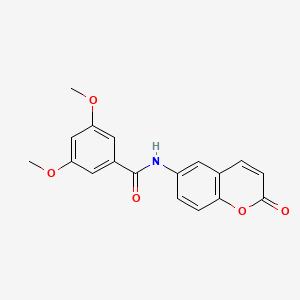
4-chloro-N-(1,1-dimethyl-2-propyn-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1,1-dimethyl-2-propyn-1-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase C delta (PKCδ) enzyme. PKCδ is a crucial enzyme that plays a significant role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of PKCδ by TAK-659 has shown promising results in the treatment of various diseases.
Mecanismo De Acción
TAK-659 is a potent and selective inhibitor of PKCδ. PKCδ is a crucial enzyme that plays a significant role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKCδ by TAK-659 leads to the suppression of cancer cell proliferation and survival, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects on cancer cells. The inhibition of PKCδ by TAK-659 leads to the suppression of cancer cell proliferation and survival. Additionally, TAK-659 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of TAK-659 is its potency and selectivity towards PKCδ. This makes it an ideal candidate for studying the role of PKCδ in various cellular processes. However, one of the limitations of TAK-659 is its potential toxicity towards normal cells. Therefore, careful consideration must be given when studying the effects of TAK-659 on normal cells.
Direcciones Futuras
The potential applications of TAK-659 in various fields of scientific research are vast. Some of the future directions for TAK-659 research include studying its effects on other types of cancer, investigating its potential use in combination with other cancer therapies, and studying its effects on other cellular processes. Additionally, further research is needed to determine the long-term effects of TAK-659 on normal cells and its potential toxicity towards humans.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with 1,1-dimethyl-2-propyn-1-ol to produce the intermediate compound 4-chloro-N-(1,1-dimethyl-2-propyn-1-yl)benzenesulfonamide. This intermediate is then subjected to further chemical reactions to obtain the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of TAK-659 is in the treatment of cancer. PKCδ has been shown to play a crucial role in the survival and proliferation of cancer cells. Therefore, the inhibition of PKCδ by TAK-659 has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Propiedades
IUPAC Name |
4-chloro-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-4-11(2,3)13-16(14,15)10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBWUYLNXMLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)


![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)
![7-(difluoromethyl)-N-(2-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5868173.png)